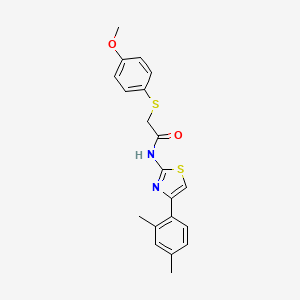

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-13-4-9-17(14(2)10-13)18-11-26-20(21-18)22-19(23)12-25-16-7-5-15(24-3)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBNQVQMZQMWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C18H18N2O2S2

- Molecular Weight : 366.47 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and function .

- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle proteins and pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), leading to G2/M phase arrest in tumor cells .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses .

1. Anticancer Efficacy

A study investigated the effects of a thiazole derivative on human cancer cell lines. The results indicated an IC50 value of 1.61 µg/mL against Jurkat cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . The compound's mechanism involved the induction of mitochondrial dysfunction and subsequent apoptosis.

2. Antimicrobial Properties

In a comparative study, various thiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited antimicrobial effects comparable to norfloxacin, suggesting potential applications in treating bacterial infections .

3. Anti-leishmanial Activity

Another research focused on electron-withdrawing thiazole derivatives showed promising leishmanicidal activity. These compounds reduced the survival rate of intracellular amastigotes while exhibiting low toxicity towards mammalian cells . This highlights the potential for developing new treatments for leishmaniasis using thiazole-based compounds.

Data Summary Table

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study investigated novel thiazole derivatives, including compounds similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, showing promising results against human lung adenocarcinoma (A549) and other cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity, demonstrating its potential as an anticancer agent .

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects. The structural modifications in compounds like this compound can enhance their ability to inhibit inflammatory pathways.

Research Findings:

In a comparative study of various thiazole derivatives, it was found that certain modifications led to significant reductions in pro-inflammatory cytokines in vitro. This suggests that similar modifications in the compound could yield effective anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have been well-documented. This compound has shown activity against a range of bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 15 µg/mL |

These findings indicate that the compound could be developed into a therapeutic agent for treating bacterial infections .

Potential in Neurological Disorders

Thiazole derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Insights:

Research has shown that compounds with thiazole rings can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for exploring this compound's potential in neurological applications .

Material Science Applications

Beyond biological applications, thiazole compounds are being studied for their utility in material science, particularly as precursors for organic semiconductors and sensors.

Research Overview:

The unique electronic properties of thiazole allow for their incorporation into polymer matrices, enhancing conductivity and sensor responsiveness. Studies are ongoing to optimize these materials for use in electronic devices .

Comparison with Similar Compounds

Methyl and Methoxy Substituents

- N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) : Features a 4-methoxyphenyl-thiazole and a piperazine-linked acetamide. Despite similar molecular weight (408.52 g/mol), the piperazine group enhances polarity, reflected in its lower melting point (281–282°C vs. undetermined for the target compound) .

- N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-((2,4-dimethylphenyl)amino)acetamide (15): Incorporates a coumarin moiety instead of the 4-methoxyphenylthio group.

Halogenated and Bulky Substituents

- N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide : Substitution with electron-withdrawing chlorine and sulfonyl groups increases molecular weight (445.3 g/mol) and likely improves metabolic stability compared to the methoxy-rich target compound .

- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) : A benzothiazole core with methylenedioxy and piperazine groups shows higher melting points (238°C) due to rigid planar aromatic systems .

Modifications in the Acetamide Side Chain

Thioether vs. Sulfonyl Groups

Piperazine vs. Arylthio Linkages

Antimicrobial Activity

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL), suggesting that methyl and tolyl groups synergistically disrupt bacterial membranes .

- N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) : Chlorophenyl substitution enhances antifungal activity, indicating halogenated groups improve target inhibition .

Anticancer Potential

- N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) : Displays selective cytotoxicity against cancer cell lines, highlighting the importance of benzothiazole-imidazole hybrids in oncology .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Q & A

Q. What are the key steps and optimized conditions for synthesizing N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

Methodological Answer: The synthesis involves two primary stages: (1) formation of the thiazole core and (2) coupling with the acetamide-thioether moiety. Key steps include:

- Thiazole ring formation : Reaction of 2-amino-4-(2,4-dimethylphenyl)thiazole with a thioacetamide precursor.

- Acylation : Introduction of the 2-((4-methoxyphenyl)thio)acetamide group via nucleophilic substitution or coupling reactions.

Optimized Conditions : - Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates .

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation .

Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms structural integrity by identifying protons (e.g., thiazole C-H at δ 7.2–8.0 ppm) and substituents (e.g., methoxy group at δ 3.8 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 413.1) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity of this thiazole derivative?

Methodological Answer:

- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using software like AutoDock or Schrödinger. For example, the thiazole ring may interact with ATP-binding pockets via π-π stacking .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to evaluate binding free energies (ΔG) .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values from biological assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48 hr) .

- Purity Validation : Confirm compound purity (>98%) via HPLC to exclude confounding effects from impurities .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under consistent conditions (e.g., serum-free media) .

Q. How does the electronic nature of substituents affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the thiazole C-2 position, increasing reactivity in nucleophilic substitutions .

- Methoxy Group (EDG) : Boosts electron density on the phenylthio moiety, potentially improving membrane permeability .

- SAR Studies : Systematically replace substituents (e.g., 4-methoxy with 4-nitro) and measure changes in activity (Table 1).

Q. Table 1: Example SAR Data

| Substituent (R) | LogP | IC₅₀ (μM, HeLa) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 4-OCH₃ | 3.2 | 12.5 | -8.2 |

| 4-NO₂ | 2.8 | 8.7 | -9.1 |

| 4-Cl | 3.5 | 15.3 | -7.8 |

Q. What in vitro models are suitable for initial anticancer activity assessment?

Methodological Answer:

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Stepwise Modification : Synthesize analogs with single substituent changes (e.g., -OCH₃ → -CF₃, -CH₃) .

- Biological Testing : Evaluate cytotoxicity (IC₅₀), solubility (LogP), and metabolic stability (microsomal assays) .

- Data Analysis : Use multivariate regression to link structural descriptors (e.g., π, σ) to activity .

Q. What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Solvent Selection : Replace DMF with toluene/EtOAC mixtures for easier large-scale purification .

- Catalyst Recycling : Optimize Pd/C or enzyme catalysts for reusability .

- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress .

Q. How to assess metabolic stability and pharmacokinetics in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP450 Inhibition : Screen for interactions using fluorogenic substrates .

- In Vivo Studies : Administer to rodents (IV/PO) and measure plasma half-life (t₁/₂), AUC, and bioavailability .

Q. What in silico methods predict toxicity profiles early in development?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition .

- Off-Target Screening : Perform reverse docking against 300+ targets to identify unintended interactions .

- Read-Across Models : Compare to structurally similar compounds with known toxicity data (e.g., thiazole-based drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.